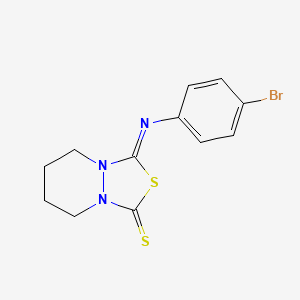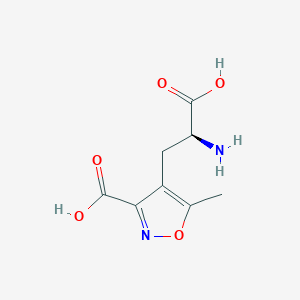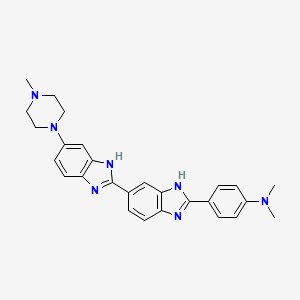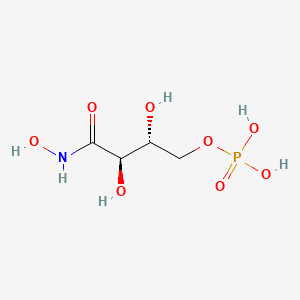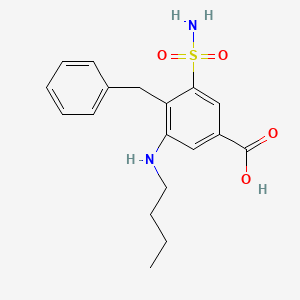
Besunide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Besunide is an aminosulfamoylbenzoic acid-based diuretic.
Scientific Research Applications
Bioelectrochemical Systems: Technological Aspects
Bioelectrochemical systems (BESs) are emerging technologies that utilize microorganisms to catalyze reactions at the anode and/or cathode. They have a range of applications, including different electron donors and acceptors. Key focuses include analyzing anode and cathode half-reactions, overpotentials, internal energy losses, and productivity. The role of membranes in achieving high efficiencies and pure products, despite increasing internal resistance, is crucial. The potential expansion of BESs into biorefineries is also significant (Hamelers et al., 2010).
Biophotovoltaics and Bioelectrochemical Systems
Biophotovoltaic systems (BPVs), a subset of BESs, use oxygenic photosynthetic organisms, like microalgae and cyanobacteria, to harness light energy for current generation without organic feedstock. This review discusses the state-of-the-art of BPVs and their integration into BES and photovoltaic research. It also explores electron transfer pathways and estimates the achievable power outputs of this technology (McCormick et al., 2015).
Translational Epidemiology in Bioelectrochemical Research
Translational research in epidemiology plays a role in bioelectrochemical research through phases T1–T4, which include exploring the role of scientific discoveries in developing applications, evaluating efficacy, assessing uptake barriers, and assessing impact on population health. Epidemiology contributes significantly to knowledge synthesis, especially through quantitative methods like meta-analysis (Khoury et al., 2010).
Bioelectrochemical Technologies in Agriculture
BESs are emerging as energy-effective and environment-friendly technologies with significant applications in agriculture. They can minimize waste, treat wastewater, and recover electricity, biohydrogen, and other chemicals. Their potential in powering remote sensors, as biosensors, and in food production without sunlight is noteworthy. Future studies should focus on long-term performance and stability of on-farm BES applications (Li, Chen & Anandhi, 2018).
Reverse Vaccinology and Bioelectrochemical Systems
Reverse vaccinology, an application of genomic technologies in vaccine research, has significantly impacted the process of vaccine discovery. It enables the identification of protective targets and the design of efficacious vaccines for challenging pathogens. This technology aligns with the principles of BES research in its approach to integrating high-throughput technologies and scientific insight into biotechnology research (Donati & Rappuoli, 2013).
properties
CAS RN |
36148-38-6 |
|---|---|
Product Name |
Besunide |
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24) |
InChI Key |
VCPBYLUDWGYFIQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Other CAS RN |
36148-38-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



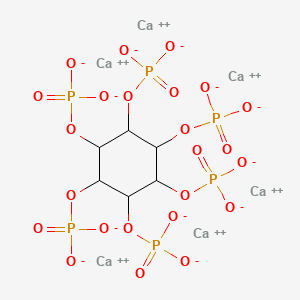
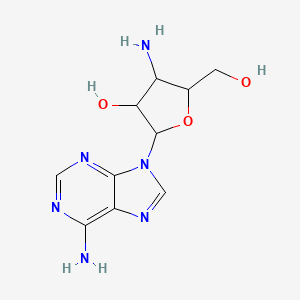
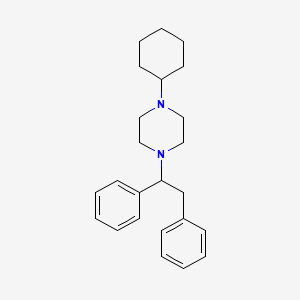
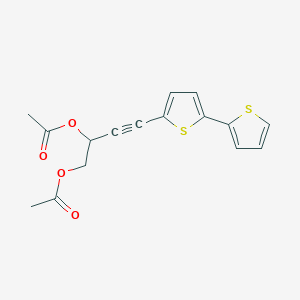
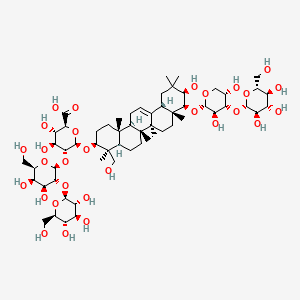
![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)
![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)
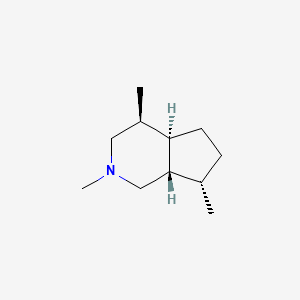
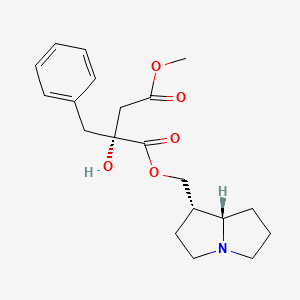
![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)
